molecular formula C20H16N2O6 B14984350 Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B14984350
M. Wt: 380.3 g/mol
InChI Key: BBBIQOYTQICDMO-UHFFFAOYSA-N
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Description

METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted benzoates

Scientific Research Applications

METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes. The benzodioxin and oxazole rings are believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H16N2O6/c1-25-20(24)12-2-5-14(6-3-12)21-19(23)15-11-17(28-22-15)13-4-7-16-18(10-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

BBBIQOYTQICDMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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